8-(ethylamino)-3-methyl-7-(2-phenoxyethyl)-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
8-(ethylamino)-3-methyl-7-(2-phenoxyethyl)-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(ethylamino)-3-methyl-7-(2-phenoxyethyl)-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of a purine derivative with an ethylamine group, followed by the introduction of a phenoxyethyl group through a nucleophilic substitution reaction. The reaction conditions often require the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like sodium hydride (NaH) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
8-(ethylamino)-3-methyl-7-(2-phenoxyethyl)-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
8-(ethylamino)-3-methyl-7-(2-phenoxyethyl)-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 8-(ethylamino)-3-methyl-7-(2-phenoxyethyl)-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by occupying their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved often include signal transduction mechanisms that regulate cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-Phenoxyethanol: A related compound with similar structural features but different functional groups.
Ethylene glycol monophenyl ether: Another compound with a phenoxyethyl group but lacking the purine core.
Uniqueness
8-(ethylamino)-3-methyl-7-(2-phenoxyethyl)-3,7-dihydro-1H-purine-2,6-dione is unique due to its combination of an ethylamino group, a phenoxyethyl group, and a purine core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
476481-57-9 |
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Molecular Formula |
C16H19N5O3 |
Molecular Weight |
329.35 g/mol |
IUPAC Name |
8-(ethylamino)-3-methyl-7-(2-phenoxyethyl)purine-2,6-dione |
InChI |
InChI=1S/C16H19N5O3/c1-3-17-15-18-13-12(14(22)19-16(23)20(13)2)21(15)9-10-24-11-7-5-4-6-8-11/h4-8H,3,9-10H2,1-2H3,(H,17,18)(H,19,22,23) |
InChI Key |
QESGNADOXCCDEO-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NC2=C(N1CCOC3=CC=CC=C3)C(=O)NC(=O)N2C |
Origin of Product |
United States |
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